阿齐沙坦美多昔米

描述

阿齐沙坦美多昔米是一种前药,在胃肠道中被水解为其活性代谢物阿齐沙坦。它属于血管紧张素 II 受体阻滞剂类,主要用于治疗高血压。 通过选择性阻断 AT1 亚型血管紧张素 II 受体,阿齐沙坦美多昔米有助于降低血压并改善心血管健康 .

科学研究应用

阿齐沙坦美多昔米因其降压特性而被广泛研究。它用于临床研究,以评估其降低血压和降低心血管事件风险的有效性。 此外,它已被探索用于心力衰竭和心肌梗塞患者的潜在非适应症用途 .

在药物研究中,阿齐沙坦美多昔米被用作模型化合物来研究血管紧张素 II 受体阻滞剂的药代动力学和药效学。 它也用于开发新颖的药物递送系统,以提高其生物利用度和治疗效果 .

作用机制

阿齐沙坦美多昔米通过阻断血管紧张素 II 在 AT1 受体的作用来发挥其作用。血管紧张素 II 是一种强效的血管收缩剂,通过收缩血管和促进醛固酮分泌来升高血压。 通过抑制血管紧张素 II 与 AT1 受体的结合,阿齐沙坦美多昔米引起血管扩张,减少醛固酮分泌,并最终降低血压 .

类似化合物:

- 缬沙坦

- 奥美沙坦

- 氯沙坦

- 厄贝沙坦

比较: 阿齐沙坦美多昔米在血管紧张素 II 受体阻滞剂中独树一帜,因为它具有高结合亲和力和对 AT1 受体的持久作用。临床研究表明,阿齐沙坦美多昔米在降低血压方面比缬沙坦和奥美沙坦更有效。 此外,它具有良好的安全性,不良反应较少 .

结论

阿齐沙坦美多昔米是一种有效的降压药,具有独特的机制和高疗效。它的合成涉及复杂的化学反应,并在临床和药物研究中具有重要应用。与其他血管紧张素 II 受体阻滞剂相比,阿齐沙坦美多昔米以其优异的降压效果和安全性而脱颖而出。

生化分析

Biochemical Properties

Azilsartan medoxomil plays a crucial role in biochemical reactions by interacting with the AT1 receptor. This interaction inhibits the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure. By blocking this interaction, azilsartan medoxomil helps to lower blood pressure and improve blood flow . Additionally, azilsartan medoxomil has been shown to interact with various proteins and enzymes involved in the renin-angiotensin-aldosterone system (RAAS), further contributing to its antihypertensive effects .

Cellular Effects

Azilsartan medoxomil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, azilsartan medoxomil inhibits the proliferation induced by angiotensin II, thereby reducing vascular remodeling and hypertension . It also enhances adipogenesis in preadipocytes and modulates the expression of genes encoding peroxisome proliferator-activated receptors (PPARs), leptin, adipsin, and adiponectin . These effects contribute to its pleiotropic benefits beyond blood pressure reduction.

Molecular Mechanism

At the molecular level, azilsartan medoxomil exerts its effects by selectively binding to the AT1 receptor, thereby blocking the action of angiotensin II . This binding prevents the activation of downstream signaling pathways that lead to vasoconstriction and aldosterone secretion. Additionally, azilsartan medoxomil has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) in vascular smooth muscle cells, further contributing to its antihypertensive effects . The inhibition of these pathways results in reduced blood pressure and improved cardiovascular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, azilsartan medoxomil has demonstrated stability and sustained efficacy over time. Studies have shown that it maintains its antihypertensive effects for up to 56 weeks in patients with essential hypertension . The long-term use of azilsartan medoxomil is associated with stable blood pressure improvements and a favorable safety profile. Additionally, azilsartan medoxomil has been shown to have a long half-life, allowing for once-daily dosing .

Dosage Effects in Animal Models

In animal models, the effects of azilsartan medoxomil vary with different dosages. Higher doses of azilsartan medoxomil have been shown to provide greater reductions in blood pressure compared to lower doses . At very high doses, azilsartan medoxomil may cause adverse effects such as dizziness and fatigue . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Azilsartan medoxomil is metabolized in the liver by the enzyme CYP2C9, resulting in the formation of two primary metabolites that are pharmacologically inactive . The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation . These metabolic pathways ensure the efficient clearance of azilsartan medoxomil from the body, contributing to its overall safety and efficacy profile.

Transport and Distribution

Following oral administration, azilsartan medoxomil is rapidly absorbed from the gastrointestinal tract and hydrolyzed to its active form, azilsartan . Azilsartan is then distributed throughout the body, where it selectively binds to AT1 receptors in vascular smooth muscle and adrenal gland tissues . This selective binding ensures that azilsartan medoxomil effectively targets the sites of action involved in blood pressure regulation.

Subcellular Localization

Azilsartan medoxomil and its active form, azilsartan, are primarily localized in the plasma membrane, where they interact with AT1 receptors . This subcellular localization is crucial for their ability to block the action of angiotensin II and exert their antihypertensive effects. Additionally, azilsartan medoxomil may undergo post-translational modifications that enhance its stability and activity within the cellular environment .

准备方法

合成路线和反应条件: 阿齐沙坦美多昔米通过多步过程合成,涉及各种中间体的反应最后一步是将羧酸基团与美多昔米酯化,形成阿齐沙坦美多昔米 .

工业生产方法: 在工业环境中,阿齐沙坦美多昔米的合成涉及优化反应条件,以确保高产率和纯度。该过程包括使用高效液相色谱 (HPLC) 进行纯化和质量控制。 生产在严格的监管指南下进行,以确保最终产品的安全性和有效性 .

化学反应分析

反应类型: 阿齐沙坦美多昔米在胃肠道中发生水解,形成阿齐沙坦。这种水解反应由酯酶催化。 该化合物在正常条件下相对稳定,但在极端 pH 条件下会发生降解 .

常用试剂和条件:

水解: 由胃肠道中的酯酶催化。

主要形成的产物: 阿齐沙坦美多昔米水解形成的主要产物是阿齐沙坦,它是该药物的活性形式 .

相似化合物的比较

- Valsartan

- Olmesartan

- Losartan

- Irbesartan

Comparison: Azilsartan medoxomil is unique among angiotensin II receptor blockers due to its high binding affinity and long-lasting effects on the AT1 receptor. Clinical studies have shown that azilsartan medoxomil is more effective in reducing blood pressure compared to valsartan and olmesartan. Additionally, it has a favorable safety profile with fewer adverse effects .

Conclusion

Azilsartan medoxomil is a potent antihypertensive agent with a unique mechanism of action and high efficacy. Its synthesis involves complex chemical reactions, and it has significant applications in clinical and pharmaceutical research. Compared to other angiotensin II receptor blockers, azilsartan medoxomil stands out for its superior blood pressure-lowering effects and safety profile.

属性

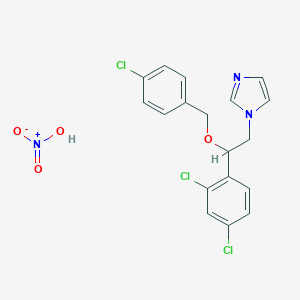

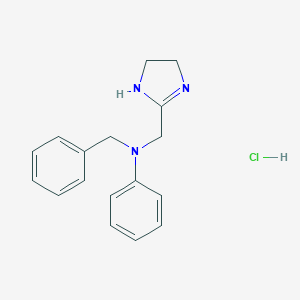

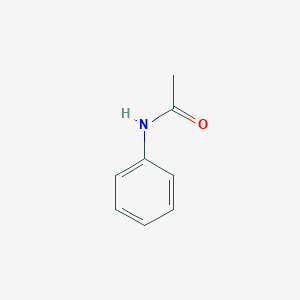

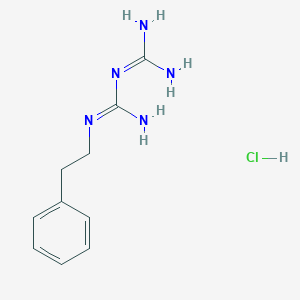

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFSABGVXDWMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235482 | |

| Record name | Azilsartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs. | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

863031-21-4 | |

| Record name | Azilsartan medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azilsartan medoxomil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azilsartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZILSARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to azilsartan in the gastrointestinal tract. [, , , , ] Azilsartan acts as a selective angiotensin II type 1 (AT1) receptor antagonist. [, , , , , ] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits the pressor response, ultimately leading to a reduction in blood pressure. []

A: Yes, azilsartan medoxomil is reported to have pleiotropic effects, meaning it exerts beneficial actions beyond its primary mechanism of AT1 receptor blockade. [] While the specific nature of these effects requires further investigation, they may contribute to its overall therapeutic profile.

A: While the provided research articles don't explicitly state the molecular formula and weight, they provide the chemical name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt. [] Based on this, the molecular formula can be deduced as C30H29KN4O7 and the molecular weight as 596.7 g/mol.

A: Research indicates that incorporating an organic acid carrier material, like citric acid or fumaric acid, in azilsartan medoxomil tablets enhances drug stability. [] These carriers create an acidic microenvironment within the tablet that helps preserve the drug's integrity.

A: Yes, studies have investigated the stability of azilsartan medoxomil under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. [] This research helps establish the drug's shelf life and informs proper storage conditions.

A: In vitro studies demonstrate that azilsartan, the active metabolite of azilsartan medoxomil, exhibits greater and more sustained binding to AT1 receptors compared to several other angiotensin II receptor blockers. [, ] This characteristic might contribute to its enhanced efficacy in lowering blood pressure.

ANone: Several approaches have been explored to improve azilsartan medoxomil's solubility and bioavailability:

- Solid Dispersions: Formulating azilsartan medoxomil as solid dispersions with carriers like poloxamer 188 [] or Hypromallose acetate succinate (Affinisol 716G) [] has been shown to significantly enhance its solubility and dissolution rate.

- Nanoemulsions: Developing nanoemulsions using a combination of oil, surfactant (Tween 80), and co-surfactant (Transcutol P) can significantly reduce particle size, thereby improving solubility and intestinal permeability of azilsartan medoxomil. []

- Nanosuspensions: Preparing nanosuspensions using PVP-K30 as a stabilizer and SLS as a co-stabilizer leads to particle size reduction and subsequently increases solubility and dissolution rate. []

- Mixed Hydrotropy: Employing a combination of hydrotropic agents such as urea, sodium acetate, and sodium benzoate has demonstrated promising results in enhancing the solubility of azilsartan medoxomil. []

A: Azilsartan medoxomil undergoes rapid hydrolysis to its active metabolite, azilsartan, primarily by esterases in the gastrointestinal tract and liver. [] Azilsartan is further metabolized via the cytochrome P450 (CYP)2C9 pathway into two primary metabolites. []

A: Clinical trials have demonstrated that azilsartan medoxomil effectively lowers blood pressure in patients with hypertension. [, , , , , , ] Notably, azilsartan medoxomil at its maximum dose (80 mg once daily) exhibited superior efficacy in reducing both systolic and diastolic blood pressure compared to maximal doses of olmesartan medoxomil (40 mg) and valsartan (320 mg). [, , ]

A: Yes, research suggests that azilsartan medoxomil is effective in controlling blood pressure in patients with hypertension and type 2 diabetes. [, , , ]

A: Studies indicate that azilsartan medoxomil can effectively reduce both brachial and central blood pressure in patients with difficult-to-control hypertension, including those with diabetes. [] This effect might be attributed to its potent and persistent AT1 receptor blockade.

ANone: Several analytical techniques have been developed and validated for the quantification of azilsartan medoxomil in pharmaceutical dosage forms, including:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used to separate and quantify azilsartan medoxomil in the presence of other components. Various RP-HPLC methods have been reported using different mobile phases, stationary phases, and detection wavelengths. [, , , , , , , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): This method allows for the separation and quantification of azilsartan medoxomil on silica gel plates. Different developing systems and detection methods are employed in reported HPTLC methods. [, ]

- Ultraviolet (UV) Spectrophotometry: This technique is based on measuring the absorbance of azilsartan medoxomil solutions at its characteristic wavelength. Various UV spectrophotometric methods have been developed using different solvents and wavelengths. [, , ]

A: Yes, researchers have developed a sensitive and reliable stability-indicating liquid chromatographic method using reverse-phase ultra-performance liquid chromatography (RP-UPLC) to determine potential impurities in azilsartan medoxomil tablets. [] This method helps ensure the drug's purity and safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。